molecular formula C10H16ClN B158351 dl-1-(4-Tolyl)-2-aminopropane hydrochloride CAS No. 41632-56-8

dl-1-(4-Tolyl)-2-aminopropane hydrochloride

Cat. No.: B158351
CAS No.: 41632-56-8
M. Wt: 185.69 g/mol
InChI Key: KOFSZKDEQWGBDN-UHFFFAOYSA-N
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Description

dl-1-(4-Tolyl)-2-aminopropane hydrochloride: is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a tolyl group attached to the alpha carbon of the propylamine chain

Scientific Research Applications

Chemistry: dl-1-(4-Tolyl)-2-aminopropane hydrochloride is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive molecules.

Biology: In biological research, this compound is used to study the effects of substituted amphetamines on biological systems. It is often employed in experiments to understand the interaction of these compounds with neurotransmitter systems.

Medicine: While not commonly used as a therapeutic agent, this compound is studied for its potential pharmacological properties. Research is ongoing to explore its effects on the central nervous system and its potential use in treating certain medical conditions.

Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(4-Tolyl)-2-aminopropane hydrochloride typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield dl-1-(4-Tolyl)-2-aminopropane. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: dl-1-(4-Tolyl)-2-aminopropane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.

Major Products:

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of various reduced amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Comparison with Similar Compounds

  • dl-1-(4-Methoxyphenyl)-2-aminopropane hydrochloride
  • dl-1-(4-Chlorophenyl)-2-aminopropane hydrochloride
  • dl-1-(4-Fluorophenyl)-2-aminopropane hydrochloride

Comparison: dl-1-(4-Tolyl)-2-aminopropane hydrochloride is unique due to the presence of the tolyl group, which imparts specific chemical and pharmacological properties. Compared to its analogs, such as dl-1-(4-Methoxyphenyl)-2-aminopropane hydrochloride, the tolyl group provides different steric and electronic effects, influencing the compound’s reactivity and interaction with biological targets. This uniqueness makes this compound a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-methylphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-3-5-10(6-4-8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFSZKDEQWGBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958230
Record name 1-(4-Methylphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3706-37-4
Record name Phenethylamine, alpha,p-dimethyl-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003706374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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